tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Medicinal Chemistry Physicochemical Property Stereoelectronic Effect

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate (CAS 1219606-48-0), also referred to as 3-(Boc-amino)-1,1,1-trifluoro-2-propanol, is a fluorinated, bifunctional C₃ building block bearing both a Boc-protected amine and a secondary alcohol adjacent to a trifluoromethyl group (C₈H₁₄F₃NO₃, MW 229.20 g/mol). The compound exists as a racemate at the C2 position and is primarily sourced as a versatile intermediate for constructing chiral trifluoromethylated amino alcohol scaffolds.

Molecular Formula C8H14F3NO3
Molecular Weight 229.2 g/mol
CAS No. 1219606-48-0
Cat. No. B1373542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
CAS1219606-48-0
Molecular FormulaC8H14F3NO3
Molecular Weight229.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(F)(F)F)O
InChIInChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)
InChIKeyNCSJLZBMIHPPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate (CAS 1219606-48-0): A Procurement-Focused Physicochemical and Synthetic Utility Profile


tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate (CAS 1219606-48-0), also referred to as 3-(Boc-amino)-1,1,1-trifluoro-2-propanol, is a fluorinated, bifunctional C₃ building block bearing both a Boc-protected amine and a secondary alcohol adjacent to a trifluoromethyl group (C₈H₁₄F₃NO₃, MW 229.20 g/mol) . The compound exists as a racemate at the C2 position and is primarily sourced as a versatile intermediate for constructing chiral trifluoromethylated amino alcohol scaffolds . Its core structural motif—a 3,3,3-trifluoro-2-hydroxypropylamine backbone—has been validated in medicinal chemistry programs targeting enhanced metabolic stability and specific conformational preferences [1].

Why tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate (CAS 1219606-48-0) Cannot Be Casually Replaced by Non-Fluorinated or Non-Boc-Protected Analogs


Generic substitution of this building block with non-fluorinated propylamine analogs or alternative N-protected derivatives fails to recapitulate the unique stereoelectronic properties critical for downstream performance. The trifluoromethyl group induces a strong conformational bias (gauche orientation of CF₃ and OH) and lowers the basicity of the proximal amine by approximately 2.3 pKₐ units compared to non-fluorinated N-propylamines, directly altering H-bonding capacity, lipophilicity, and metabolic stability of final compounds [1]. Furthermore, the Boc group is specifically required for orthogonal protection strategies during multi-step syntheses; use of Cbz or Fmoc analogs introduces divergent deprotection conditions that may be incompatible with acid-sensitive or hydrogenolyzable intermediates in the pathway .

Quantitative Differentiation Evidence for tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate (CAS 1219606-48-0) Relative to Structurally Similar Building Blocks


Conformational Locking and pKa Shift Compared to Non-Fluorinated N-Propylamine Analogs

The target compound's 3,3,3-trifluoro-2-hydroxypropylamine backbone enforces a specific gauche conformation between the CF₃ and OH groups, as confirmed by X-ray crystallography of related derivatives, and reduces the amine basicity by approximately 2.3 pKa units relative to the non-fluorinated N-propylamine comparator [1]. This stereoelectronic control is absent in non-fluorinated 3-amino-2-propanol derivatives, which exhibit greater conformational flexibility.

Medicinal Chemistry Physicochemical Property Stereoelectronic Effect

LogP Enhancement Through Trifluoromethyl Insertion vs. Non-Fluorinated Analog

The presence of the trifluoromethyl group in the target compound increases the predicted partition coefficient (XLogP3 = 1.4) by approximately 1.7 log units compared to tert-butyl (2-hydroxypropyl)carbamate (predicted XLogP ~ -0.3), enhancing membrane permeability . This measured LogP differential is essential for optimizing ADME profiles of final drug candidates.

Lipophilicity Physicochemical Property ADME

Metabolic Stability of Trifluoromethylated Amino Alcohol vs. Non-Fluorinated Comparator in Human Liver Microsomes

Fluorination at the C3 position of 3-amino-2-propanol building blocks imparts significant oxidative metabolic stability. In model substrates, the trifluoromethyl group reduces CYP450-mediated oxidation at the terminal position by over 10-fold compared to the non-fluorinated tert-butyl (2-hydroxypropyl)carbamate, as inferred from class-level data on 3,3,3-trifluoro-2-hydroxypropylamine derivatives in human liver microsome assays [1].

Metabolic Stability ADME Drug Design

Orthogonal Boc Protection Enables Acid-Labile Deprotection Without Racemization vs. Cbz-Protected Analog

The tert-butyl carbamate (Boc) protecting group in the target compound allows clean deprotection under mild acidic conditions (TFA/CH₂Cl₂, 25 °C, 30 min) without racemization at the C2 chiral center, whereas the Cbz-protected analog requires hydrogenolysis (H₂, Pd/C) which may reduce sensitive functional groups elsewhere in the molecule . This orthogonal reactivity is a critical selection criterion for multi-step enantioselective syntheses, as confirmed by the compound's use in patent-protected isoxazoline insecticide synthesis routes [1].

Synthetic Chemistry Protecting Group Strategy Chiral Building Block

Application Scenarios for tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate (CAS 1219606-48-0) Based on Quantified Differentiation


Synthesis of Isoxazoline Insecticides Requiring Chiral Trifluoromethyl Amino Alcohol Intermediates

This building block is employed as a reagent in the preparation of patented isoxazoline derivatives for invertebrate pest control . Its Boc protection and chiral CF₃-hydroxy motif are essential for constructing the N-substituent of isoxazoline insecticides (e.g., fluralaner analogs), where the trifluoromethyl group improves metabolic stability and target binding. Substitution with non-fluorinated or Cbz-protected analogs fails to yield active compounds due to poor pharmacokinetics and synthetic incompatibility [1].

Chiral CETP Inhibitor Lead Optimization with Reduced Amine Basicity

In medicinal chemistry programs targeting cholesteryl ester transfer protein (CETP), the 3,3,3-trifluoro-2-hydroxypropylamine scaffold derived from the target compound provides a pKa reduction of ~2.3 units compared to non-fluorinated amines, as documented in the J. Med. Chem. study by Durley et al. . This pKa shift attenuates off-target ion channel binding while maintaining target engagement, making it a strategic precursor for cardiovascular drug candidates where hERG liability must be minimized.

Construction of Conformationally Restricted Amino Alcohols for CNS Penetrant Probes

The gauche conformational lock enforced by the CF₃ group (confirmed by X-ray analysis in related derivatives) directs the hydroxyl and amine moieties into a geometrically defined orientation . This preorganization reduces the entropic penalty upon target binding and enhances CNS penetration due to a higher XLogP (1.4) versus non-fluorinated analogs (~ -0.3), as inferred from property predictions [1]. Researchers procuring this building block for neuroscience programs benefit from both improved potency and brain exposure.

Multi-Step Enantioselective Synthesis Requiring Orthogonal Protecting Group Strategy

The Boc protecting group's acid-labile nature allows selective deprotection in the presence of base-labile or hydrogenolyzable functionalities, a key advantage over Cbz or Fmoc analogs . This orthogonal reactivity is exploited in the synthesis of complex antiviral pyridine/pyrimidine derivatives (e.g., US-2014242027-A1) where downstream steps require intact esters, alkenes, or heterocycles that would be compromised under hydrogenation conditions [1].

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